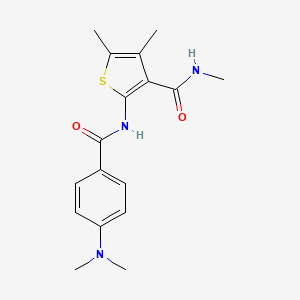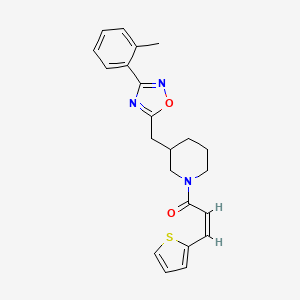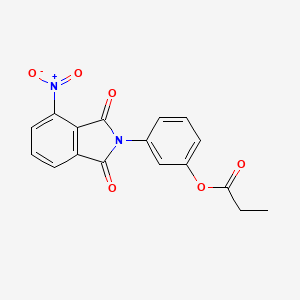
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and has been used as a tool to study the role of HDACs in various biological processes. HDACs are enzymes that play a role in the regulation of gene expression and have been implicated in various diseases including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. This compound has been shown to induce apoptosis in cancer cells and has been studied for its potential use as an anti-cancer agent. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole in lab experiments is its specificity towards HDACs. This compound has been shown to selectively inhibit the activity of certain HDACs and has been used as a tool to study the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but its toxicity towards normal cells needs to be further studied.
Future Directions
There are several future directions for the study of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole. One direction is the further study of its potential use as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells and has been studied for its potential use in the treatment of various types of cancer. Another direction is the study of its potential use in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the development of more selective HDAC inhibitors is an area of future research.
In conclusion, this compound is a promising compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. Its specificity towards HDACs makes it a useful tool for studying the role of these enzymes in various biological processes. Further studies are needed to fully understand the potential applications of this compound in the treatment of cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been reported in several studies. One of the commonly used methods involves the reaction of 4-bromobenzylamine with 2-thiophenecarboxaldehyde in the presence of sodium methoxide followed by tosylation with tosyl chloride. This method yields the desired compound in good yields and has been used in various studies.
Scientific Research Applications
2-((4-bromobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes and has been used as a tool to study the role of these enzymes in various biological processes. Some of the areas where this compound has been studied include cancer research, neuroscience, and infectious diseases.
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-13-2-8-16(9-3-13)24(21,22)20-11-10-19-17(20)23-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVCVFIKSAIIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)

![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)



![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)

![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)
![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)

![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)